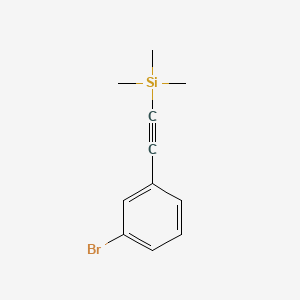

(3-Bromophenylethynyl)trimethylsilane

Description

Properties

IUPAC Name |

2-(3-bromophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXMHQYHYOTTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394999 | |

| Record name | (3-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-13-7 | |

| Record name | (3-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3-Bromophenyl)ethynyl]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (3-Bromophenylethynyl)trimethylsilane: Synthesis, Reactions, and Applications

(3-Bromophenylethynyl)trimethylsilane , a versatile bifunctional reagent, holds a significant position in the toolkit of synthetic organic chemists. Its structure, featuring a bromine-substituted aromatic ring and a trimethylsilyl-protected terminal alkyne, allows for a range of selective, sequential cross-coupling and derivatization reactions. This guide provides an in-depth exploration of its properties, synthesis, key reactions, and applications, tailored for researchers and professionals in drug development and materials science.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical reagent is paramount for reproducible and reliable experimental work. (3-Bromophenylethynyl)trimethylsilane is cataloged under CAS Number 3989-13-7 .[1][2][3][4][] Its fundamental properties are summarized below, providing a critical data foundation for its use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 3989-13-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃BrSi | [1][3] |

| Molecular Weight | 253.21 g/mol | [1][3] |

| Appearance | Colorless to Yellow Liquid | [2] |

| Density | 1.189 g/mL at 25 °C | [1][2] |

| Boiling Point | 80 °C at 0.2 mmHg | [1][6] |

| Refractive Index | n20/D 1.555 | [1][6] |

| Flash Point | >110°C (230°F) | [2] |

| SMILES String | C(C)C#Cc1cccc(Br)c1 | [1] |

| InChI Key | BXXMHQYHYOTTPM-UHFFFAOYSA-N | [1] |

Synthesis via Sonogashira Coupling: A Mechanistic Overview

The most prevalent and efficient synthesis of (3-Bromophenylethynyl)trimethylsilane is achieved through the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (trimethylsilylacetylene) with an aryl halide (1,3-dibromobenzene).[7][8][9] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10]

The choice of 1,3-dibromobenzene and one equivalent of trimethylsilylacetylene is a strategic decision to facilitate a mono-alkynylation. The differential reactivity of the two bromine atoms on the ring is not substantial, so careful control of stoichiometry is key to maximizing the yield of the desired monosubstituted product over the disubstituted byproduct.

Catalytic Cycle Mechanism

The reaction mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8] While the precise intermediates can be elusive, the generally accepted mechanism provides a robust framework for understanding the reaction's progression.[7][8]

-

Palladium Cycle : Begins with the oxidative addition of the aryl halide (1,3-dibromobenzene) to the Pd(0) catalyst. This is followed by transmetalation from the copper acetylide and culminates in reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

-

Copper Cycle : The amine base deprotonates the terminal alkyne (trimethylsilylacetylene), forming an acetylide.[10] This acetylide then reacts with the copper(I) salt to generate a copper acetylide intermediate, which is the active nucleophile for the transmetalation step in the palladium cycle.[10]

Sources

- 1. (3-溴苯乙炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. H66027.14 [thermofisher.com]

- 3. 3989-13-7 | CAS数据库 [m.chemicalbook.com]

- 4. (3-BROMOPHENYLETHYNYL)TRIMETHYLSILANE | 3989-13-7 [m.chemicalbook.com]

- 6. 3989-13-7,(3-溴苯乙炔基)三甲基硅烷,(3-Bromophenylethynyl)trimethylsilane [weibochem.com]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

(3-Bromophenylethynyl)trimethylsilane molecular weight

An In-Depth Technical Guide to (3-Bromophenylethynyl)trimethylsilane: Properties, Applications, and Protocols for Advanced Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (3-bromophenylethynyl)trimethylsilane, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, its strategic applications, and detailed protocols for its effective use, particularly in the context of palladium-catalyzed cross-coupling reactions.

Introduction and Core Molecular Attributes

(3-Bromophenylethynyl)trimethylsilane is a specialized bifunctional building block, prized for its unique combination of a reactive aryl bromide and a protected terminal alkyne. This structure makes it an invaluable tool for the controlled, stepwise construction of complex molecular architectures. The molecular weight of (3-bromophenylethynyl)trimethylsilane is 253.21 g/mol .[1][][3][4]

The strategic placement of the bromine atom at the meta-position of the phenyl ring and the trimethylsilyl (TMS) protecting group on the ethynyl moiety are central to its utility. The TMS group provides stability and prevents unwanted side reactions of the terminal alkyne, while the bromo-substituent serves as a highly effective leaving group for cross-coupling reactions.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of (3-bromophenylethynyl)trimethylsilane is presented below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 253.21 g/mol | [1][][6] |

| Chemical Formula | BrC₆H₄C≡CSi(CH₃)₃ | |

| CAS Number | 3989-13-7 | [4] |

| Appearance | Liquid (at 25 °C) | |

| Density | 1.189 g/mL at 25 °C | [1] |

| Boiling Point | 80 °C at 0.2 mmHg | [1] |

| Refractive Index | n20/D 1.555 | [7] |

| SMILES String | C(C)C#Cc1cccc(Br)c1 |

Strategic Importance in Synthetic Chemistry: The Sonogashira Coupling

The primary application of (3-bromophenylethynyl)trimethylsilane lies in its role as a key substrate in the Sonogashira cross-coupling reaction.[5] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] The use of (3-bromophenylethynyl)trimethylsilane in this context allows for the introduction of a protected ethynylphenyl group into a target molecule. This is a foundational step in the synthesis of a wide array of compounds, including pharmaceuticals, organic electronic materials, and natural products.[5][9]

The causality behind this choice of reagent is twofold:

-

Orthogonal Reactivity : The aryl bromide can be selectively coupled via the Sonogashira reaction while the TMS-protected alkyne remains inert.[10]

-

Sequential Functionalization : Following the initial coupling, the TMS group can be selectively removed under mild conditions to reveal a terminal alkyne.[9] This newly exposed functional group can then participate in subsequent reactions, such as another Sonogashira coupling, click chemistry, or cyclization, enabling a modular and highly flexible synthetic strategy.[5]

The Catalytic Cycle of Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[11] The palladium(0) catalyst first undergoes oxidative addition with the aryl bromide ((3-bromophenylethynyl)trimethylsilane). Concurrently, the terminal alkyne (the coupling partner) reacts with the copper(I) salt to form a copper acetylide. A transmetalation step, where the acetylide ligand is transferred from copper to palladium, is followed by reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[8][11]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a self-validating system for the reliable coupling of (3-bromophenylethynyl)trimethylsilane with a generic terminal alkyne.

Materials and Reagents

-

(3-Bromophenylethynyl)trimethylsilane (1.0 eq)

-

Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

-

Copper(I) iodide [CuI] (0.04 - 0.10 eq)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Step-by-Step Methodology

Caption: Experimental workflow for a typical Sonogashira coupling.

-

Reaction Setup : Under an inert atmosphere (N₂ or Ar), add (3-bromophenylethynyl)trimethylsilane, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask equipped with a magnetic stir bar. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

-

Addition of Reagents : Add the terminal alkyne to the flask via syringe.

-

Solvent and Base Addition : Add anhydrous THF (or DMF) followed by the amine base (e.g., triethylamine).[8] The base is crucial as it scavenges the HBr formed during the reaction and facilitates the formation of the copper acetylide intermediate.[9]

-

Reaction Execution : Heat the mixture to the desired temperature (typically 50-70 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the insoluble catalyst residues.[8]

-

Purification : Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[8]

Post-Coupling Deprotection of the Trimethylsilyl Group

A key advantage of using a TMS-protected alkyne is the ability to deprotect it for further transformations.[12] This is typically achieved under mild basic or fluoride-mediated conditions.

Protocol for TMS Deprotection

-

Dissolve the TMS-protected compound in a solvent such as THF or methanol.

-

Add a deprotecting agent. Common choices include:

-

Fluoride-based : Tetrabutylammonium fluoride (TBAF) in THF.[9]

-

Base-mediated : Potassium carbonate (K₂CO₃) in methanol.

-

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous work-up and extract the product.

-

Purify as necessary.

Safety and Handling

(3-Bromophenylethynyl)trimethylsilane is classified as a combustible liquid. Based on data for the analogous para-substituted isomer, it should be handled with care as it may cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling : Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

(3-Bromophenylethynyl)trimethylsilane is a highly versatile and valuable reagent in the arsenal of the modern synthetic chemist. Its unique bifunctional nature enables complex molecular construction through controlled, sequential Sonogashira couplings and subsequent functionalization. A thorough understanding of its properties, the mechanism of its primary reactions, and validated experimental protocols are essential for leveraging its full potential in the synthesis of novel compounds for drug discovery and materials science.

References

-

Guangzhou Weibo Technology Co., Ltd. 3-Bromophenylethynyl)trimethylsilane. [Link][1]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane. [Link][5]

-

ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. [Link][10]

Sources

- 1. 3989-13-7,(3-溴苯乙炔基)三甲基硅烷,(3-Bromophenylethynyl)trimethylsilane [weibochem.com]

- 3. (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Bromophenylethynyl)trimethylsilane 97 3989-13-7 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. (4-ブロモフェニルエチニル)トリメチルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (3-溴苯乙炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

The Versatile Building Block: An In-Depth Technical Guide to (3-Bromophenylethynyl)trimethylsilane

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic design and utilization of versatile building blocks are paramount to the efficient construction of complex molecular architectures. (3-Bromophenylethynyl)trimethylsilane has emerged as a pivotal intermediate for researchers and drug development professionals, offering a unique combination of reactive functionalities that unlock pathways to a diverse array of valuable compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this powerful synthetic tool, grounded in practical insights and established scientific principles.

At its core, (3-Bromophenylethynyl)trimethylsilane is a bifunctional reagent featuring a bromine-substituted phenyl ring and a trimethylsilyl-protected ethynyl group. This distinct arrangement allows for selective and sequential chemical transformations, making it an invaluable asset in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. The presence of the bromine atom provides a handle for cross-coupling reactions, most notably the Sonogashira coupling, while the trimethylsilyl group serves as a robust protecting group for the terminal alkyne, which can be readily removed when required for subsequent reactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective application in a research setting. The key physicochemical data for (3-Bromophenylethynyl)trimethylsilane are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrSi | |

| Molecular Weight | 253.21 g/mol | |

| CAS Number | 3989-13-7 | |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 80 °C at 0.2 mmHg | |

| Density | 1.189 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.555 |

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. The following data are characteristic for (3-Bromophenylethynyl)trimethylsilane:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For (3-Bromophenylethynyl)trimethylsilane, the spectrum would characteristically show signals for the aromatic protons on the bromophenyl ring and a sharp singlet for the nine equivalent protons of the trimethylsilyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments within the molecule. Key signals would include those for the carbons of the phenyl ring, the acetylenic carbons, and the carbon atoms of the trimethylsilyl group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Infrared spectroscopy is used to identify functional groups. The FTIR spectrum of (3-Bromophenylethynyl)trimethylsilane would exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the trimethylsilyl group, the C≡C triple bond stretch (typically around 2150-2175 cm⁻¹), and the Si-C bond vibrations.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of (3-Bromophenylethynyl)trimethylsilane: A Step-by-Step Protocol with Mechanistic Insights

The most common and efficient method for the synthesis of (3-Bromophenylethynyl)trimethylsilane is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following protocol provides a detailed methodology for the synthesis, adapted from established procedures for analogous compounds.[2]

Experimental Protocol: Sonogashira Coupling

Materials:

-

1-Bromo-3-iodobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 1-bromo-3-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) via syringe. Stir the mixture at room temperature for 15 minutes.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (3-Bromophenylethynyl)trimethylsilane as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper co-catalyst (CuI) is crucial for the efficiency of the Sonogashira reaction. The palladium complex facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper acetylide intermediate undergoes transmetalation to the palladium center.

-

Base: Triethylamine serves as the base to deprotonate the terminal alkyne, forming the reactive acetylide species. It also acts as a scavenger for the hydrogen halide byproduct generated during the reaction.

-

Solvent: Anhydrous THF is a suitable solvent that dissolves the reactants and catalysts and is relatively inert under the reaction conditions.

-

Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation of the palladium(0) active catalyst and the potential side reactions of the organometallic intermediates with oxygen.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The synthetic utility of (3-Bromophenylethynyl)trimethylsilane lies in its ability to serve as a linchpin for the construction of more complex molecules with desirable biological or material properties.

Drug Discovery

In the realm of drug discovery, the introduction of rigid alkynyl linkers can significantly impact the conformational properties and binding affinities of small molecules to their biological targets. (3-Bromophenylethynyl)trimethylsilane provides a gateway to a variety of substituted phenylacetylene scaffolds that are found in numerous biologically active compounds. For instance, the core structure is a precursor for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The rigid ethynylphenyl moiety can act as a scaffold to orient other functional groups in a precise manner for optimal interaction with the kinase active site.

Functional Materials

The rigid, linear nature of the phenylethynyl unit makes it an ideal component for the construction of conjugated organic materials. Oligo(phenylene ethynylene)s (OPEs), which can be synthesized using (3-Bromophenylethynyl)trimethylsilane as a key building block, are a class of materials that have garnered significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] The extended π-conjugation in these molecules leads to desirable photophysical and electronic properties, including strong fluorescence and efficient charge transport. The bromo- and trimethylsilylethynyl- functionalities allow for the programmed, stepwise synthesis of well-defined OPEs with tailored lengths and electronic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (3-Bromophenylethynyl)trimethylsilane. It is a combustible liquid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Bromophenylethynyl)trimethylsilane stands as a testament to the power of well-designed synthetic intermediates in advancing chemical research. Its unique combination of a reactive aryl bromide and a protected terminal alkyne provides a versatile platform for the construction of a wide range of complex molecules. From the development of next-generation pharmaceuticals to the creation of novel functional materials, the applications of this building block continue to expand, solidifying its importance in the synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this valuable reagent in their scientific endeavors.

References

- Supporting information for publications, which often contain detailed experimental procedures and characterization d

-

Synthesis of 4-trimethylsilylethynyl bromo benzene. PrepChem.com. [Link]

-

Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. MDPI. [Link]

-

Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. MDPI. [Link]

-

(2-Bromophenylethynyl)trimethylsilane. PubChem. [Link]

-

(4-Bromophenylethynyl)trimethylsilane. SpectraBase. [Link]

-

(4-Bromophenylethynyl)trimethylsilane. PubChem. [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. National Institutes of Health. [Link]

-

(z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Organic Syntheses. [Link]

-

The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. ResearchGate. [Link]

-

FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel. ResearchGate. [Link]

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (3-Bromophenylethynyl)trimethylsilane

This guide provides a comprehensive overview of the synthesis of (3-bromophenylethynyl)trimethylsilane, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Strategic Importance in Synthetic Chemistry

(3-Bromophenylethynyl)trimethylsilane is a key intermediate in the construction of more complex molecules. The presence of the bromine atom and the trimethylsilyl-protected alkyne allows for sequential, selective functionalization. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions, and can be easily removed under mild conditions to liberate the terminal alkyne for further coupling reactions.[1] The bromine atom provides a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents at the 3-position of the phenyl ring.

The Sonogashira Coupling: A Powerful Synthetic Tool

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3][4] This reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[2]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-3-iodobenzene or 1,3-dibromobenzene) to form a Pd(II) complex.

-

Copper Cycle : The terminal alkyne (ethynyltrimethylsilane) reacts with a copper(I) salt, typically in the presence of the amine base, to form a copper(I) acetylide intermediate.

-

Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex. This is often the rate-determining step of the reaction.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, (3-bromophenylethynyl)trimethylsilane, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: Simplified Sonogashira Catalytic Cycles

Experimental Design and Rationale

The successful synthesis of (3-bromophenylethynyl)trimethylsilane via Sonogashira coupling hinges on the careful selection of starting materials, catalysts, and reaction conditions.

Choice of Starting Material: Navigating Selectivity

The choice of the dihalogenated benzene precursor is critical for achieving a high yield of the desired mono-alkynylated product. Two common starting materials are 1,3-dibromobenzene and 1-bromo-3-iodobenzene.

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step with the palladium catalyst, 1-bromo-3-iodobenzene is the preferred starting material for selective mono-alkynylation. This reactivity difference allows for the preferential coupling at the iodine position, leaving the bromine available for subsequent transformations.

When using 1,3-dibromobenzene, controlling the stoichiometry of the ethynyltrimethylsilane and careful selection of reaction conditions are necessary to minimize the formation of the di-alkynylated byproduct.

The Catalyst System: Palladium and Copper Synergy

The catalyst system typically consists of a palladium source and a copper(I) co-catalyst.

-

Palladium Catalyst : A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with additional phosphine ligands. The choice of phosphine ligand can significantly impact the catalyst's activity and stability. For aryl bromides, electron-rich and sterically demanding phosphine ligands, such as triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃), can enhance the rate of oxidative addition.[5]

-

Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the terminal alkyne and form the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While copper-free Sonogashira protocols exist, the copper co-catalyst generally allows for milder reaction conditions (e.g., lower temperatures) and faster reaction rates.[2]

The Role of the Base and Solvent

-

Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. The base serves to deprotonate the terminal alkyne, neutralize the hydrogen halide formed during the reaction, and can also act as a ligand for the palladium center.

-

Solvent : Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[3] The reaction mixture should be thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for Sonogashira couplings of similar substrates.

Materials and Equipment:

-

1-Bromo-3-iodobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-3-iodobenzene (1.0 eq). Dissolve it in anhydrous, degassed THF.

-

Addition of Reagents : To the stirred solution, add triethylamine (2.0 eq), followed by ethynyltrimethylsilane (1.2 eq).

-

Catalyst Addition : In a separate vial, weigh out PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq). Add the catalysts to the reaction mixture under a positive flow of argon.

-

Reaction Conditions : Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

-

Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Extraction : Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane or a hexane/ethyl acetate gradient.[6][7][8][9]

Figure 2: Experimental Workflow

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of (3-bromophenylethynyl)trimethylsilane.

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-3-iodobenzene | N/A |

| Reagents | Ethynyltrimethylsilane, Et₃N | N/A |

| Catalysts | PdCl₂(PPh₃)₂, CuI | [3] |

| Solvent | Anhydrous THF | [3] |

| Temperature | Room Temperature to 50 °C | N/A |

| Typical Yield | 80-95% | N/A |

| Boiling Point | 80 °C @ 0.2 mmHg | [10][11] |

| Density | 1.189 g/mL at 25 °C | [10][11] |

| Refractive Index | n20/D 1.555 | [10][11] |

Spectroscopic Data:

-

¹H NMR (CDCl₃) : The spectrum would be expected to show a singlet for the trimethylsilyl protons around δ 0.25 ppm and multiplets for the aromatic protons in the region of δ 7.1-7.6 ppm.

-

¹³C NMR (CDCl₃) : Characteristic peaks would include those for the trimethylsilyl carbons, the acetylenic carbons, and the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

Conclusion

The Sonogashira coupling provides a reliable and efficient pathway for the synthesis of (3-bromophenylethynyl)trimethylsilane. Careful consideration of the starting material to ensure selectivity, along with the appropriate choice of catalyst, base, and solvent under inert conditions, are paramount for a successful outcome. The resulting product is a versatile intermediate poised for further elaboration in the synthesis of complex organic molecules for various applications in the pharmaceutical and materials science industries.

References

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

- Google Patents. (n.d.). Method of preparing 3-bromo-4-methylaniline.

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

Wikipedia. (2024, August 5). Sonogashira coupling. Retrieved from [Link]

-

YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]

-

PubMed. (n.d.). Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals. Retrieved from [Link]

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

- Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2011, June). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2006, October 27). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

-

ResearchGate. (2014, September). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Retrieved from [Link]

-

Chemical Reviews. (2007, October 10). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

-

LCGC North America. (2020, November 1). What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Retrieved from [Link]

-

ScienceDirect. (2014, May 1). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

-

YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

-

UC Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Khan Academy [khanacademy.org]

- 10. (3-Bromophenylethynyl)trimethylsilane 97 3989-13-7 [sigmaaldrich.com]

- 11. (3-Bromophenylethynyl)trimethylsilane, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

(3-Bromophenylethynyl)trimethylsilane NMR spectra data

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of (3-Bromophenylethynyl)trimethylsilane

Authored by: A Senior Application Scientist

Introduction

(3-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in cross-coupling reactions, materials science, and the development of pharmaceutical intermediates. Its structure, featuring a bromine-substituted aromatic ring, a rigid ethynyl linker, and a bulky trimethylsilyl (TMS) protecting group, provides a unique platform for sequential and site-selective chemical modifications.

Accurate structural elucidation and purity assessment are paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this purpose, offering unambiguous insights into the molecular framework. This guide provides a detailed analysis of the ¹H, ¹³C, and ²⁹Si NMR spectra of (3-Bromophenylethynyl)trimethylsilane, grounded in fundamental principles and experimental best practices. We will explore not just the spectral data itself, but the underlying chemical principles that dictate the observed resonances and coupling patterns.

The Molecular Structure

A clear understanding of the molecular structure is essential for assigning NMR signals. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of (3-Bromophenylethynyl)trimethylsilane with atom numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is dominated by the aromatic region and a highly shielded, intense singlet from the trimethylsilyl group. The data is typically acquired in deuterated chloroform (CDCl₃) and referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |

| ~7.60 | t | J ≈ 1.6 | 1H | H2 |

| ~7.40 | dt | J ≈ 7.8, 1.4 | 1H | H5 |

| ~7.35 | dt | J ≈ 7.8, 1.4 | 1H | H1 |

| ~7.20 | t | J ≈ 7.8 | 1H | H4 |

| 0.25 | s | - | 9H | H9, H10, H11 |

Expert Interpretation:

-

Trimethylsilyl Protons (H9, H10, H11): The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent due to free rotation around the Si-C bonds. They appear as a sharp, intense singlet at approximately 0.25 ppm. This upfield shift is a characteristic feature of TMS groups, caused by the electropositive nature of silicon and magnetic anisotropy effects of the C-Si bonds. Its integration value of 9H makes it an excellent internal reference point for quantifying the relative number of other protons.

-

Aromatic Protons (H1, H2, H4, H5): The four protons on the benzene ring exhibit a complex splitting pattern characteristic of a 1,3-disubstituted (meta) system.

-

H2: This proton is situated between the two electron-withdrawing substituents (bromo and ethynyl groups). It is expected to be the most deshielded of the aromatic protons, appearing as a narrow triplet around 7.60 ppm due to coupling with H1 and H4 (⁴J, meta-coupling), which is typically small (1-3 Hz).[2]

-

H4: This proton is coupled to its two ortho neighbors (H1 and H5) and its one meta neighbor (H2). It is expected to appear as a triplet with a typical ortho-coupling constant (³J) of approximately 7.8 Hz.

-

H1 and H5: These protons are ortho to the bromine and ethynyl groups, respectively. They are coupled to their ortho and meta neighbors, resulting in complex multiplets often described as doublets of triplets. The precise chemical shifts are influenced by the combined electronic effects of the substituents.

-

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the electronic environment, providing critical data for structural confirmation.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Assignment | Rationale |

| ~134.9 | C2 | Aromatic CH, deshielded by adjacent Br and proximity to ethynyl group. |

| ~131.5 | C5 | Aromatic CH, ortho to ethynyl group. |

| ~130.1 | C4 | Aromatic CH. |

| ~129.8 | C1 | Aromatic CH. |

| ~125.1 | C6 | Quaternary aromatic C, attached to the ethynyl group. |

| ~122.5 | C3 | Quaternary aromatic C, attached to bromine (ipso-carbon). |

| ~104.0 | C8 | Acetylenic carbon attached to Si. Shielded by the silyl group. |

| ~95.9 | C7 | Acetylenic carbon attached to the phenyl ring. |

| ~0.0 | C9, C10, C11 | Methyl carbons of the TMS group. |

Expert Interpretation:

-

Trimethylsilyl Carbons (C9, C10, C11): Similar to the protons, the three methyl carbons are equivalent and appear as a single, sharp peak very close to 0.0 ppm.[3] In many spectra, this signal may overlap with the TMS reference signal.

-

Acetylenic Carbons (C7, C8): The two sp-hybridized carbons of the alkyne typically resonate between 80-100 ppm. C8, being directly attached to the electropositive silicon, is shifted significantly upfield (~96 ppm) compared to C7, which is attached to the aromatic ring (~104 ppm).[3] These signals are often of lower intensity due to the absence of attached protons and longer relaxation times.

-

Aromatic Carbons (C1-C6): Six distinct signals are expected for the six carbons of the benzene ring.

-

Ipso-Carbons (C3, C6): The carbons directly attached to substituents (ipso-carbons) have characteristic shifts. C3, bonded to bromine, is found around 122.5 ppm. C6, bonded to the ethynyl group, is slightly downfield around 125.1 ppm. These quaternary carbons typically show weaker signals.

-

CH Carbons (C1, C2, C4, C5): The remaining four carbons with attached protons appear in the expected aromatic region of ~128-135 ppm. Their specific shifts are dictated by the substituent effects of the bromine and trimethylsilylethynyl groups.

-

²⁹Si NMR Spectral Data Analysis

While less common in routine analysis due to the low natural abundance (4.7%) and sensitivity of the ²⁹Si nucleus, ²⁹Si NMR is a powerful tool for characterizing organosilicon compounds.[4]

Table 3: Predicted ²⁹Si NMR Data (CDCl₃)

| Chemical Shift (δ) / ppm | Assignment | Rationale |

| -20 to -15 | Si | Typical range for a trialkylsilylethynyl group. |

Expert Interpretation:

The chemical shift of the silicon atom in (3-Bromophenylethynyl)trimethylsilane is expected to fall in the range of -15 to -20 ppm relative to TMS. This specific range is characteristic of silicon atoms in a trimethylsilyl group attached to an sp-hybridized carbon.[5][6] The acquisition of a ²⁹Si spectrum typically requires a larger number of scans and may benefit from sensitivity-enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer). It's also important to note that a broad background signal from the glass NMR tube and probe can sometimes be observed around -110 ppm.[4]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The reliability of NMR data is critically dependent on a robust experimental methodology. This protocol outlines the steps for preparing and analyzing (3-Bromophenylethynyl)trimethylsilane.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Causality: The concentration must be sufficient for detecting low-intensity signals (like quaternary carbons) in a reasonable time but not so high as to cause line broadening or viscosity issues.

-

Protocol: Accurately weigh approximately 15-20 mg of (3-Bromophenylethynyl)trimethylsilane into a clean, dry vial. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.[1] Ensure the solid is fully dissolved before transferring the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Causality: Proper instrument calibration is crucial for high-resolution data. Locking ensures field stability, tuning maximizes signal transfer, and shimming optimizes magnetic field homogeneity.

-

Protocol: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Tune and match the probe for the desired nuclei (¹H, ¹³C, ²⁹Si). Perform an automated or manual shimming procedure to maximize field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H Spectrum Acquisition:

-

Causality: A sufficient number of scans are averaged to improve the signal-to-noise ratio. A relaxation delay allows for quantitative integration.

-

Protocol: Use a standard single-pulse experiment. Set the spectral width to cover the range of ~ -1 to 10 ppm. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C Spectrum Acquisition:

-

Causality: Proton decoupling is used to simplify the spectrum to singlets and enhance signal intensity via the Nuclear Overhauser Effect (NOE). A higher number of scans is required due to the low natural abundance of ¹³C.

-

Protocol: Use a standard proton-decoupled pulse program. Set the spectral width to cover ~0 to 200 ppm. Acquire at least 1024 scans, with a relaxation delay of 2 seconds. For better quantitative data on quaternary carbons, a longer delay (5-10 s) may be necessary.

-

-

Data Processing:

-

Causality: Raw time-domain data (FID) must be mathematically processed to generate the frequency-domain spectrum for analysis.

-

Protocol: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform a Fourier Transform. Carefully correct the phase and baseline of the resulting spectrum. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Conclusion

The comprehensive NMR analysis of (3-Bromophenylethynyl)trimethylsilane provides a definitive fingerprint of its molecular structure. The characteristic signals of the trimethylsilyl group, the acetylenic carbons, and the metasubstituted aromatic ring are all readily identifiable and interpretable. By combining ¹H, ¹³C, and optionally ²⁹Si NMR data with a robust experimental protocol, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Ottawa. (n.d.). 29Si NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical 29Si NMR Chemical Shifts. Retrieved from [Link]

-

Man, P. (n.d.). 29Si NMR Some Practical Aspects. Retrieved from [Link]

-

ResearchGate. (n.d.). The 29Si NMR chemical shifts of selected chemical species. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromophenylethynyl)trimethylsilane. Retrieved from [Link]

-

Allen, A. D., & Cook, C. D. (1963). SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Canadian Journal of Chemistry, 41(5), 1084–1087. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Coupling Constants. Retrieved from [Link]

Sources

- 1. TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 | Hoye Research Group [hoye.chem.umn.edu]

- 2. Sci-Hub. SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA / Canadian Journal of Chemistry, 1963 [sci-hub.st]

- 3. rsc.org [rsc.org]

- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 5. pascal-man.com [pascal-man.com]

- 6. researchgate.net [researchgate.net]

(3-Bromophenylethynyl)trimethylsilane safety and handling

An In-Depth Technical Guide to the Safe Handling of (3-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a brominated phenyl ring, a protected alkyne, and a trimethylsilyl (TMS) group, makes it a valuable building block for constructing complex molecular architectures. The bromine atom serves as a handle for cross-coupling reactions, most notably the Sonogashira coupling, while the TMS-protected ethynyl group offers a stable yet readily accessible terminal alkyne for further transformations.[1] This dual reactivity is instrumental in the synthesis of conjugated systems, advanced materials, and pharmacologically active molecules.[1]

Given its role as a key intermediate, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the safe handling, storage, and disposal of (3-Bromophenylethynyl)trimethylsilane, grounded in authoritative safety data and field-proven practices.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of safe laboratory practice.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | (3-Bromophenylethynyl)trimethylsilane |

| CAS Number | 3989-13-7[2][3] |

| Molecular Formula | C₁₁H₁₃BrSi[4] |

| Molecular Weight | 253.21 g/mol [2][3] |

| SMILES String | C(C)C#Cc1cccc(Br)c1 |

| InChI Key | BXXMHQYHYOTTPM-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to off-white or yellow liquid | [4][5] |

| Boiling Point | 80 °C at 0.2 mmHg | [4] |

| Density | 1.189 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.555 | [4] |

| Flash Point | >110 °C (>230 °F) | [4][5] |

| Storage Class | 10 - Combustible liquids |[3] |

Section 2: Hazard Identification and GHS Classification

(3-Bromophenylethynyl)trimethylsilane is classified as a hazardous substance. Understanding its specific dangers is critical for risk mitigation. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][6]

GHS Hazard Statements:

Signal Word: Warning[4]

The causality is direct: contact with the liquid or its vapors can lead to inflammation and discomfort in exposed tissues. The lipophilic nature of the organosilane allows it to interact with cell membranes, leading to irritation.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling this compound.

Engineering Controls

-

Fume Hood: All handling of (3-Bromophenylethynyl)trimethylsilane must be conducted in a well-ventilated chemical fume hood.[7][8] This is the primary engineering control to prevent inhalation of vapors, which may cause respiratory irritation.[7]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin and eye irritation.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with splashes, which can cause serious eye irritation.[7]

-

Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile rubber.[9] Inspect gloves for integrity before each use. Contaminated gloves should be removed and disposed of properly.

-

Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact.[7] Ensure it is buttoned and sleeves are rolled down.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (3-溴苯乙炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (3-Bromophenylethynyl)trimethylsilane 97 3989-13-7 [sigmaaldrich.com]

- 4. (3-BROMOPHENYLETHYNYL)TRIMETHYLSILANE | 3989-13-7 [m.chemicalbook.com]

- 5. H66027.14 [thermofisher.com]

- 6. (3-Bromophenylethynyl)trimethylsilane, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. airgas.com [airgas.com]

- 9. gelest.com [gelest.com]

(3-Bromophenylethynyl)trimethylsilane solubility information

An In-Depth Technical Guide to the Solubility of (3-Bromophenylethynyl)trimethylsilane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of (3-Bromophenylethynyl)trimethylsilane, a key intermediate in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties that govern its solubility, offers predictive insights into its behavior in various solvent systems, and provides detailed, field-proven protocols for empirical solubility determination.

Introduction: Understanding the Molecule

(3-Bromophenylethynyl)trimethylsilane (CAS No: 3989-13-7) is an internal alkyne with a molecular formula of C₁₁H₁₃BrSi and a molecular weight of 253.21 g/mol .[1][2] Its structure, featuring a bromophenyl group and a trimethylsilyl (TMS) group attached to an acetylene linker, imparts a unique combination of properties that dictates its solubility and reactivity. The bulky, nonpolar trimethylsilyl group significantly influences the compound's physical characteristics, while the bromophenyl group contributes to its polarity and potential for intermolecular interactions.[3] This compound is a colorless to yellow liquid at room temperature.[4][5]

Key Physicochemical Properties

A thorough understanding of the physical properties of (3-Bromophenylethynyl)trimethylsilane is fundamental to predicting its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrSi | [1] |

| Molecular Weight | 253.21 g/mol | [1][2] |

| Appearance | Colorless to Yellow Liquid | [4][5] |

| Density | 1.189 g/mL at 25 °C | [1][4] |

| Boiling Point | 80 °C at 0.2 mmHg | [1][2] |

| Refractive Index | n20/D 1.555 | [1] |

| Flash Point | >110°C (230°F) | [4][5] |

Predicted Solubility Profile: A "Like Dissolves Like" Approach

Direct, quantitative solubility data for (3-Bromophenylethynyl)trimethylsilane is not extensively published. However, we can make strong predictions based on its molecular structure and the principle of "like dissolves like."[6] The molecule possesses both nonpolar (trimethylsilyl group, phenyl ring) and polar (bromo substituent, alkyne π-system) characteristics, suggesting it will be miscible with a range of organic solvents but poorly soluble in water.

Aqueous Solubility

Alkynes, in general, are insoluble in water, and (3-Bromophenylethynyl)trimethylsilane is expected to follow this trend.[7][8] The large hydrophobic surface area of the bromophenyl and trimethylsilyl groups will dominate, leading to very low aqueous solubility. For comparison, the parent compound, phenylacetylene, is also insoluble in water.[9][10]

Organic Solvent Solubility

Based on its structure, (3-Bromophenylethynyl)trimethylsilane is predicted to be soluble in a wide array of common organic solvents.

-

High Solubility Predicted: In nonpolar and moderately polar solvents such as tetrahydrofuran (THF), diethyl ether, toluene, dichloromethane (DCM), and chloroform. The nonpolar character of the TMS and phenyl groups will facilitate dissolution in these media. Phenylacetylene, a related compound, is known to be soluble in acetone, diethyl ether, and ethanol, and sparingly soluble in chloroform.[9]

-

Moderate to Good Solubility Predicted: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Lower Solubility Predicted: In highly polar protic solvents like methanol and ethanol, although it is still expected to be more soluble than in water.

It is important to note that the trimethylsilyl protecting group can be labile under acidic or basic conditions, which could lead to degradation of the compound rather than simple dissolution in acidic or basic aqueous solutions.[11][12]

Experimental Determination of Solubility: Protocols and Methodologies

For critical applications in drug development and process chemistry, empirical determination of solubility is essential. Below are detailed protocols for quantifying the solubility of (3-Bromophenylethynyl)trimethylsilane.

Gravimetric Method for Equilibrium Solubility

This method is a straightforward and reliable way to determine the equilibrium solubility in a given solvent.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of (3-Bromophenylethynyl)trimethylsilane to a vial containing a precise volume of the chosen solvent (e.g., 5 mL). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial tightly and place it in a shaker or on a stir plate at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24 to 48 hours to ensure saturation.

-

Separation: After equilibration, let the vial stand undisturbed to allow any undissolved material to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean vial. Remove the solvent under reduced pressure using a rotary evaporator or by blowing a gentle stream of nitrogen.

-

Quantification: Once the residue is completely dry, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility in mg/mL or convert to molarity using the molecular weight of the compound.

High-Throughput Screening (HTS) using UV-Vis Spectroscopy

For rapid screening in multiple solvents, a UV-Vis spectroscopy-based method can be employed. This requires the generation of a standard curve.

Workflow for HTS Solubility Determination

Caption: Workflow for HTS solubility determination via UV-Vis.

Step-by-Step Protocol:

-

Standard Curve:

-

Prepare a stock solution of (3-Bromophenylethynyl)trimethylsilane in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution to create a set of standards with decreasing concentrations.

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a standard curve of absorbance versus concentration.

-

-

Solubility Measurement:

-

Prepare saturated solutions as described in the gravimetric method (steps 1 and 2).

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved compound.

-

Dilute a known volume of the filtered saturated solution with a suitable solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the standard curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of the compound in the test solvent.

-

Safety and Handling

(3-Bromophenylethynyl)trimethylsilane is a combustible liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources.[1] It may cause skin and serious eye irritation.[5][13] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this compound.[1][13]

Conclusion

References

-

Poly(1-halogen-2-phenylacetylenes) containing tetraphenylethene units: polymer synthesis, unique emission behaviours and application in explosive detection. Materials Chemistry Frontiers (RSC Publishing). [Link]

-

Are trimethylsilyl protected alkynes stable towards acids and bases?. ResearchGate. [Link]

-

(4-Bromophenylethynyl)trimethylsilane. PubChem. [Link]

-

SAFETY DATA SHEET. Airgas. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. Bentham Science. [Link]

-

Phenylacetylene. Chemister.ru. [Link]

-

11.3: Physical Properties of Alkynes. Chemistry LibreTexts. [Link]

-

Analytical Methods. Japan International Cooperation Agency. [Link]

-

Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. NIH. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

Phenylacetylene. Sciencemadness Wiki. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]

- A method of measuring solubility.

-

Properties of Alkynes. Chemistry LibreTexts. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprint-based models. Organic and medicinal chemistry international. [Link]

-

Aryl Alkynes Research Articles. R Discovery. [Link]

-

Organic compounds (ALKYNES). An-Najah National University. [Link]

-

Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv. [Link]

-

Alkyne. Wikipedia. [Link]

-

Solubility of organic compounds (video). Khan Academy. [Link]

Sources

- 1. (3-Bromophenylethynyl)trimethylsilane 97 3989-13-7 [sigmaaldrich.com]

- 2. (3-BROMOPHENYLETHYNYL)TRIMETHYLSILANE | 3989-13-7 [m.chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. (3-Bromophenylethynyl)trimethylsilane, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. (3-Bromophenylethynyl)trimethylsilane, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. phenylacetylene [chemister.ru]

- 10. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure of (3-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of (3-Bromophenylethynyl)trimethylsilane

(3-Bromophenylethynyl)trimethylsilane serves as a key intermediate in a variety of chemical transformations. The presence of a bromine atom, a trimethylsilyl-protected alkyne, and a phenyl ring provides multiple reaction sites for cross-coupling reactions, desilylation-functionalization, and modifications of the aromatic core. Its utility has been demonstrated in the synthesis of larger oligo-phenylene-ethynylene structures and other conjugated systems.[3]

The three-dimensional arrangement of molecules in the solid state, or the crystal structure, dictates many of a material's bulk properties, including solubility, melting point, and stability. For active pharmaceutical ingredients (APIs), crystal polymorphism can have profound implications for bioavailability and therapeutic efficacy. Therefore, a detailed knowledge of the crystal structure of (3-Bromophenylethynyl)trimethylsilane is crucial for its effective utilization in drug design and materials science.

Synthesis and Characterization

(3-Bromophenylethynyl)trimethylsilane is commercially available from several suppliers.[1][4] Its chemical identity and purity are typically confirmed by standard analytical techniques.

Table 1: Physicochemical Properties of (3-Bromophenylethynyl)trimethylsilane

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrSi | [1] |

| Molecular Weight | 253.21 g/mol | [1] |

| CAS Number | 3989-13-7 | [1] |

| Appearance | Colorless to yellow liquid | [4] |

| Density | 1.189 g/mL at 25 °C | [1][5] |

| Boiling Point | 80 °C at 0.2 mmHg | [1][5] |

| Refractive Index | n20/D 1.555 | [1][5] |

Experimental Protocol for Crystal Growth and Structure Determination

To obtain high-quality single crystals of (3-Bromophenylethynyl)trimethylsilane suitable for X-ray diffraction analysis, the following protocol is proposed:

Step 1: Crystallization

-

Solvent Screening: A range of organic solvents with varying polarities (e.g., hexane, ethanol, dichloromethane, acetone, and mixtures thereof) should be screened for their ability to dissolve the compound and promote slow crystal growth.

-

Slow Evaporation: A saturated solution of (3-Bromophenylethynyl)trimethylsilane in a suitable solvent is prepared in a loosely capped vial. The solvent is allowed to evaporate slowly at room temperature over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a less volatile solvent in which the compound is less soluble (e.g., hexane). The vapor of the precipitant will slowly diffuse into the solution, inducing crystallization.

Step 2: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Predicted Crystal Structure and Intermolecular Interactions

In the absence of an experimentally determined structure, we can predict the likely packing motifs of (3-Bromophenylethynyl)trimethylsilane based on the known behavior of halobenzene derivatives in the solid state.[6][7] The crystal packing will be a balance of various non-covalent interactions.

Key Predicted Interactions:

-

Halogen Bonding: The bromine atom is expected to act as a halogen bond donor, forming interactions with electron-rich regions of neighboring molecules, such as the π-system of the phenyl ring or another bromine atom.[8][9] These interactions are directional and play a significant role in the supramolecular assembly of halogenated compounds.

-

π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions. These can be either face-to-face or offset, contributing to the overall stability of the crystal lattice.[6]

-

C-H···π Interactions: The hydrogen atoms of the phenyl ring and the trimethylsilyl group can interact with the electron-rich π-face of adjacent aromatic rings.

-

Van der Waals Forces: Dispersion forces will be ubiquitous and contribute significantly to the overall packing energy.

The interplay of these interactions is expected to result in a densely packed crystal structure. The bulky trimethylsilyl group will also play a significant role in dictating the steric environment and influencing the possible packing arrangements.

Diagram 1: Predicted Intermolecular Interactions in the Crystal Packing of (3-Bromophenylethynyl)trimethylsilane

A schematic representation of the potential intermolecular interactions governing the crystal packing of (3-Bromophenylethynyl)trimethylsilane.

Applications of Structural Knowledge

A detailed understanding of the crystal structure of (3-Bromophenylethynyl)trimethylsilane would provide valuable insights for:

-

Rational Drug Design: By understanding the preferred intermolecular interactions, medicinal chemists can design molecules with improved solid-state properties, such as enhanced solubility and stability.

-

Materials Science: The ability to predict and control the supramolecular assembly of this molecule can lead to the development of new organic electronic materials with tailored properties.

-

Polymorph Screening: Knowledge of the primary crystal form allows for targeted screening of other potential polymorphs, which is a critical step in pharmaceutical development to ensure batch-to-batch consistency and therapeutic efficacy.

Conclusion

While the definitive crystal structure of (3-Bromophenylethynyl)trimethylsilane remains to be experimentally determined, this guide has outlined the necessary experimental procedures and provided a predictive analysis of its solid-state architecture. The interplay of halogen bonding, π-π stacking, and other non-covalent interactions is expected to define its crystal packing. The elucidation of this structure will undoubtedly provide a deeper understanding of its chemical behavior and pave the way for its more effective application in various scientific disciplines.

References

- Black, S. N., & Davey, R. J. (2024). Symthons reveal how Fluorine disrupts π-π stacking in Halobenzene Crystal Structures. CrystEngComm.

- Arman, H. D., Gies, T., & Tiekink, E. R. T. (2009). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide.

- Amanote Research. (n.d.). Table 4: Intermolecular Interaction Energies. PeerJ.

- Lu, Y., et al. (2009). Halogen interactions in biomolecular crystal structures.

- Capdevila-Cortada, M., et al. (2015). Synergistic Interplay between Intermolecular Halogen and Chalcogen Bonds in the Dihalogen Adducts of 2,5-Bis(pyridine-2-yl)tellurophene: Reactivity Insights and Structural Trends. PubMed Central.

- Bukowska-Strzyżewska, M., & Skoweranda, J. (1980). The crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry.

Sources

- 1. (3-Bromophenylethynyl)trimethylsilane 97 3989-13-7 [sigmaaldrich.com]

- 2. (3-溴苯乙炔基)三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (4-溴苯乙炔基)三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (3-Bromophenylethynyl)trimethylsilane, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3989-13-7 | CAS数据库 [m.chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic Interplay between Intermolecular Halogen and Chalcogen Bonds in the Dihalogen Adducts of 2,5-Bis(pyridine-2-yl)tellurophene: Reactivity Insights and Structural Trends - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of (3-Bromophenylethynyl)trimethylsilane